Cas no 904813-74-7 (Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)-)
![Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- structure](https://ja.kuujia.com/scimg/cas/904813-74-7x500.png)
Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)-
- 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine
- 2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE
- 2-(benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine
- GL-0400
- 2-(2H-1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine
- DTXSID50587659
- 904813-74-7
- MFCD06660415
- AKOS005257355
-
- MDL: MFCD06660415
- インチ: InChI=1S/C14H10N2O2/c1-2-6-16-8-11(15-14(16)3-1)10-4-5-12-13(7-10)18-9-17-12/h1-8H,9H2
- InChIKey: AUEQNIMIOVYNJK-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=N3
計算された属性
- せいみつぶんしりょう: 238.07400
- どういたいしつりょう: 238.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 35.76000
- LogP: 2.73000
Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB236597-1g |
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine; . |
904813-74-7 | 1g |
€694.20 | 2025-02-20 | ||
Chemenu | CM271264-10g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine |
904813-74-7 | 95+% | 10g |
$4650 | 2024-07-20 | |
Chemenu | CM271264-5g |
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine |
904813-74-7 | 95+% | 5g |
$3744 | 2024-07-20 | |
A2B Chem LLC | AH86838-50g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 50g |
$6028.00 | 2024-05-20 | |
A2B Chem LLC | AH86838-25g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 25g |
$4250.00 | 2024-05-20 | |
A2B Chem LLC | AH86838-1g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 1g |
$1190.00 | 2024-05-20 | |
A2B Chem LLC | AH86838-10g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 10g |
$2878.00 | 2024-05-20 | |
A2B Chem LLC | AH86838-2g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 2g |
$1618.00 | 2024-05-20 | |
abcr | AB236597-5g |
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine; . |
904813-74-7 | 5g |
€1390.00 | 2025-02-20 | ||
A2B Chem LLC | AH86838-5g |
2-BENZO[1,3]DIOXOL-5-YL-IMIDAZO[1,2-A]PYRIDINE |
904813-74-7 | 95+% | 5g |
$2293.00 | 2024-05-20 |
Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- 関連文献
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)-に関する追加情報
Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)-: A Comprehensive Overview
Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)-, also known by its CAS number 904813-74-7, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazopyridines, which are known for their unique electronic properties and structural versatility. The molecule consists of an imidazo[1,2-a]pyridine core fused with a 1,3-benzodioxole group at the 2-position. This combination imparts distinctive electronic characteristics and makes it a valuable compound in both academic research and industrial applications.
The synthesis of Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling reaction between an appropriate aryl halide and an imidazopyridine derivative. This method ensures high yield and excellent regioselectivity. Recent advancements in catalytic systems have further enhanced the efficiency of such reactions, making the synthesis of this compound more accessible for large-scale production.
In terms of applications, Imidazo[1,2-a]pyridine,2-(1,3-benzodioxol-5-yl)- has shown promise in the field of optoelectronics. Its unique electronic structure allows it to act as a charge transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported that incorporating this compound into OLEDs significantly improves device efficiency and stability by facilitating efficient electron transport. Furthermore, its thermal stability makes it suitable for high-temperature applications.
The structural flexibility of Imidazo[1,2-a]pyridine derivatives also makes them attractive candidates for drug discovery. The 1,3-benzodioxole group attached to the imidazopyridine core introduces additional functional groups that can interact with biological targets. Recent studies have explored the potential of this compound as a kinase inhibitor and a modulator of ion channels. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.
In addition to its electronic and biological applications, Imidazo[1,2-a]pyridine-based compounds are being investigated for their catalytic properties. For instance, derivatives of this compound have been used as organocatalysts in asymmetric synthesis reactions. The ability to tune the electronic properties by modifying substituents on the benzodioxole ring opens up new possibilities for designing highly efficient catalysts.
The environmental impact of synthesizing and using CAS No. 904813-74-7 has also been a topic of interest among researchers. Efforts are being made to develop eco-friendly synthesis routes that minimize waste and reduce energy consumption. Green chemistry principles are being integrated into the production process to ensure sustainability while maintaining high product quality.
In conclusion, Imidazo[1,2-a]pyridine, particularly its derivative with a 1,3-benzodioxole substituent (CAS No. 904813-74-7), is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as an effective material in optoelectronics and a promising candidate in drug discovery and catalysis. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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